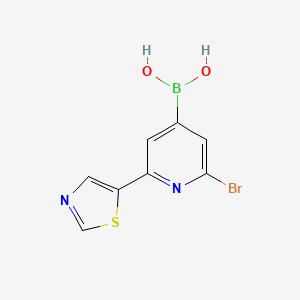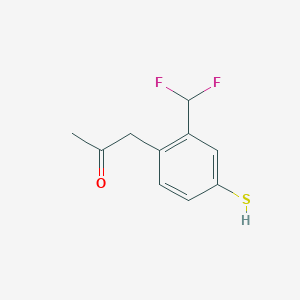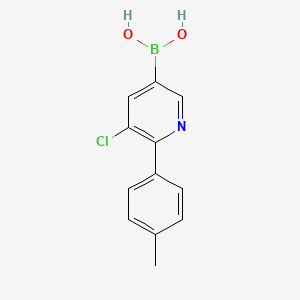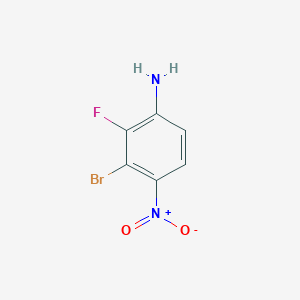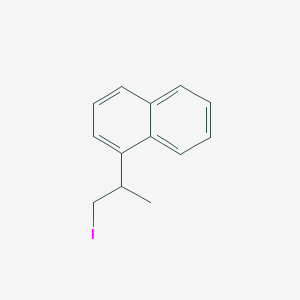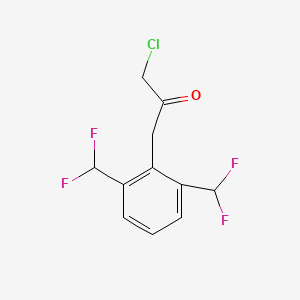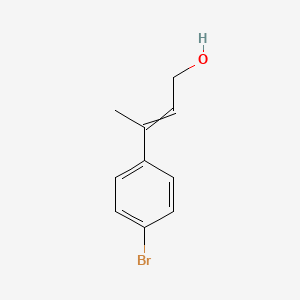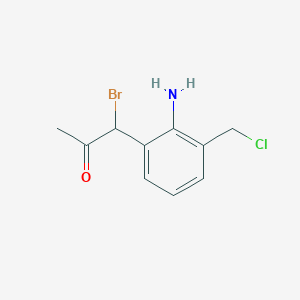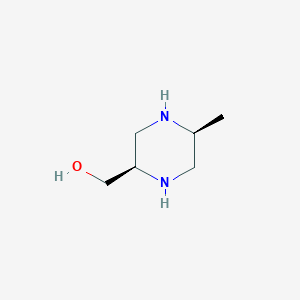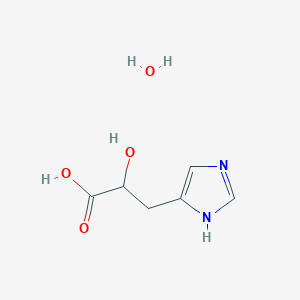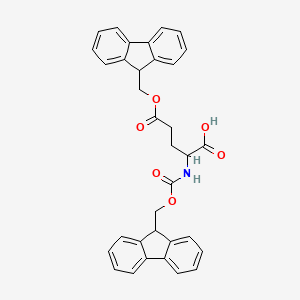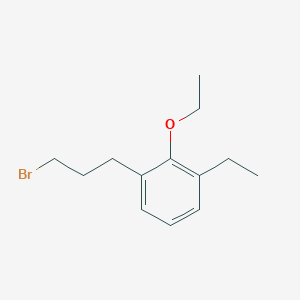![molecular formula C16H14N2 B14071073 3-(3-phenylprop-2-enyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B14071073.png)
3-(3-phenylprop-2-enyl)-1H-pyrrolo[2,3-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-phenylprop-2-enyl)-1H-pyrrolo[2,3-c]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrolo[2,3-c]pyridine core structure with a phenylprop-2-enyl substituent at the 3-position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-phenylprop-2-enyl)-1H-pyrrolo[2,3-c]pyridine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques to ensure high-quality production.
化学反应分析
Types of Reactions
3-(3-phenylprop-2-enyl)-1H-pyrrolo[2,3-c]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where certain substituents are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions could introduce new functional groups into the molecule, altering its chemical properties.
科学研究应用
3-(3-phenylprop-2-enyl)-1H-pyrrolo[2,3-c]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research into its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects, is ongoing.
作用机制
The mechanism by which 3-(3-phenylprop-2-enyl)-1H-pyrrolo[2,3-c]pyridine exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
3-phenylprop-2-enal: A cinnamaldehyde derivative with similar structural features but different chemical properties.
2-pyridone derivatives: Compounds with a pyridine core structure that exhibit different reactivity and applications.
Indole derivatives: Compounds with an indole nucleus that share some structural similarities and biological activities.
Uniqueness
What sets 3-(3-phenylprop-2-enyl)-1H-pyrrolo[2,3-c]pyridine apart from these similar compounds is its unique combination of a pyrrolo[2,3-c]pyridine core with a phenylprop-2-enyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C16H14N2 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC 名称 |
3-(3-phenylprop-2-enyl)-1H-pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C16H14N2/c1-2-5-13(6-3-1)7-4-8-14-11-18-16-12-17-10-9-15(14)16/h1-7,9-12,18H,8H2 |
InChI 键 |
AHLKWTGULMWUCW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=CCC2=CNC3=C2C=CN=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


